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Fluorine

Semiconductor manufacturing Greenhouse gas emissions Regulatory compliance

Zero-GWP F2 (7782-41-4) replaces NF3 in 300mm CVD/PECVD chamber cleaning with up to 2× faster etch rates, 96% lower gas volume per clean, and ~40% reduction in non-productive tool time. Compatible with existing RPS infrastructure as a drop-in Ar/N2/F2 mixture. Available as 20% F2/N2 cylinder gas or via on-site Generation-F systems—one HF cylinder equals 100 high-pressure F2 cylinders, eliminating cylinder logistics and Scope 1 emissions. For MEMS isotropic Si release etch, F2 achieves zero measurable Si₃N₄ attack versus XeF2. For direct fluorination, F2 delivers 100% active fluorine by weight vs. 6–12% for synthetic reagents.

Molecular Formula F-
Molecular Weight 18.99840316 g/mol
CAS No. 7782-41-4
Cat. No. B1206941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorine
CAS7782-41-4
SynonymsFluorine
Fluorine 19
Fluorine-19
Molecular FormulaF-
Molecular Weight18.99840316 g/mol
Structural Identifiers
SMILES[F-]
InChIInChI=1S/FH/h1H/p-1
InChIKeyKRHYYFGTRYWZRS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes47 l / 2 electronic / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00169 mg/mL at 25 °C

Semiconductor-Grade Fluorine Gas (F2, CAS 7782-41-4): Baseline Characteristics and Industrial Position for Chamber Cleaning and Etching Procurement


Fluorine gas (F2, CAS 7782-41-4) is the elemental diatomic form of fluorine, characterized as a pale yellow, highly reactive, and corrosive gas with a boiling point of -188.12°C and density of 1.696 g/L at STP [1]. As the most electronegative element, F2 exhibits exceptionally low dissociation energy (156.9 kJ/mol) and high reactivity, enabling rapid reaction with silicon-containing compounds such as SiO₂ and Si₃N₄ [2]. In semiconductor manufacturing, F2 is primarily deployed as a cleaning gas for chemical vapor deposition (CVD) and plasma-enhanced CVD (PECVD) chambers, as well as an etchant in select micromachining applications. It is supplied either as high-pressure cylinder gas (typically as 20-25% F₂ in N₂/Ar mixtures) or via on-site electrochemical generation from anhydrous HF [3]. Its industrial adoption is driven by a combination of zero global warming potential (GWP), higher cleaning efficiency compared to legacy perfluorocarbon (PFC) gases, and compatibility with existing remote plasma source (RPS) infrastructure [4].

Why Generic Substitution of Fluorine Gas (F2) with NF3 or Other PFC Cleaning Gases Fails: Procurement and Process Compatibility Constraints


Fluorine gas (F2) cannot be directly substituted with nitrogen trifluoride (NF3), sulfur hexafluoride (SF6), or perfluorocarbons (CF4, C2F6) in semiconductor chamber cleaning without fundamentally altering process outcomes, environmental compliance, and operational cost structure. NF3, the current industry workhorse for 300mm tool cleaning, carries a GWP of 17,200 (100-year horizon) and is subject to escalating regulatory scrutiny under emissions reporting frameworks [1]. In contrast, F2-based mixtures exhibit a GWP of zero, enabling compliance with tightening greenhouse gas regulations without abatement infrastructure retrofits . Beyond environmental metrics, F2 demonstrates distinctly different cleaning kinetics: its low dissociation energy translates to faster etch rates and substantially lower gas consumption per clean cycle compared to NF3 under comparable process conditions [2]. Furthermore, F2 is compatible with on-site generation from anhydrous HF, eliminating the safety risks and supply chain vulnerabilities associated with high-pressure cylinder transport and storage of large-volume NF3 inventories [3]. Generic substitution without process re-optimization would forfeit these quantifiable advantages in cleaning efficiency, operational throughput, and regulatory compliance.

Fluorine Gas (F2, CAS 7782-41-4): Quantified Differentiation Evidence versus NF3, PFCs, and Alternative Fluorine Sources


Greenhouse Gas Emissions: F2 GWP of Zero versus NF3 GWP of 17,200

Fluorine gas (F2) has a global warming potential (GWP) of 0 over a 100-year horizon, whereas nitrogen trifluoride (NF3), the dominant cleaning gas in 300mm semiconductor fabs, has a GWP of 17,200 relative to CO₂ [1]. This GWP differential means that each kilogram of NF3 emitted is equivalent to 17.2 metric tons of CO₂ equivalent, triggering mandatory emissions reporting under EPA and international greenhouse gas protocols [2]. SK Hynix publicly disclosed in its 2024 Sustainability Report that it replaced NF3 with F2 specifically to reduce its carbon footprint, citing the GWP differential as the primary driver [3].

Semiconductor manufacturing Greenhouse gas emissions Regulatory compliance Chamber cleaning

PECVD Chamber Cleaning Efficiency: F2/N2/Ar Mixture Reduces Gas Consumption by 96% versus NF3

In a direct industrial evaluation on an Applied Materials P5000 PECVD reactor, an Ar/N2/F2 gas mixture (10% Ar, 20% F2, 70% N2) required 96% less total gas volume per cleaning cycle compared to the baseline NF3 process, while simultaneously achieving a 27% faster cleaning rate [1]. The etch rate non-uniformity was maintained at ±3% (1σ) on SiO₂ and ±8% (1σ) on Si₃N₄, indicating that the dramatic reduction in gas consumption did not compromise cleaning uniformity [2]. The study concluded that this gas consumption differential translates to a measurable Cost of Ownership (CoO) advantage for fabs adopting F2-based cleaning recipes [3].

PECVD chamber cleaning Gas consumption efficiency Cost of ownership Semiconductor manufacturing

SK Hynix 300mm Fab Data: F2 Cleaning Reduces Non-Productive Time by 40% and RPS Power by 50%

In a 2012 production-scale evaluation at SK Hynix 300mm fabs, on-site generated F2 was deployed for cleaning single-wafer PECVD process tools. The etch rate increased by up to a factor of 2 (100% improvement) compared to the NF3 baseline. Crucially, the F2 process resulted in greater process chamber temperature stability, which shortened post-clean conditioning time even without recipe optimization, yielding a reduction in total non-productive time of approximately 40% [1]. Additionally, remote plasma source (RPS) power consumption was reduced by up to 50% when using F2-based cleaning [2]. Thermal cleaning with F2 was also demonstrated as viable, offering an alternative low-power cleaning modality not achievable with NF3 [3].

PECVD chamber cleaning Operational throughput Energy efficiency Semiconductor manufacturing

MEMS Micromachining: F2 versus XeF2 — Superior Silicon Nitride Selectivity and Material Compatibility

In MEMS bulk silicon micromachining applications, F2 (25 vol% in N2) etches silicon isotropically at a rate of 0.2 μm/min at room temperature and atmospheric pressure [1]. Critically, F2 does not etch low-stress silicon nitride; a protective solid layer forms on the nitride surface upon F2 exposure, preventing further attack [2]. In contrast, a commercial XeF2 etching system etches low-stress silicon nitride with a silicon nitride:silicon selectivity of approximately 1:200, meaning nitride structures are measurably eroded during XeF2-based release etching [3]. Additionally, F2 does not etch or roughen SiO2, Pt, Ni, Al, or Ta after several hours of exposure, whereas XeF2 has documented limitations in selectivity toward certain materials [4].

MEMS micromachining Silicon nitride selectivity Isotropic etching XeF2 alternative

Reactivity and Fluorination Efficiency: F2 as the Ultimate Electrophilic Fluorinating Agent versus Alternative Fluorine Sources

Fluorine gas (F2) is the most electronegative and reactive element, with a dissociation energy of only 156.9 kJ/mol, enabling direct electrophilic fluorination of organic substrates without the need for plasma activation or catalysts in certain applications [1]. In contrast, alternative fluorinating agents such as Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and DAST/Deoxo-Fluor require multi-step synthesis from F2 or HF and carry substantially higher molar costs per mole of deliverable fluorine [2]. Direct F2 fluorination in microreactor systems has demonstrated conversions up to 50% for aromatic substrates under mild conditions, whereas comparable bubble column reactors achieve lower yields due to mass transfer limitations [3]. While F2 is classified as a high-hazard gas requiring specialized handling infrastructure, its atomic economy (100% fluorine content) and elimination of reagent synthesis steps position it as the foundational fluorinating agent for industrial-scale production of fluorinated intermediates [4].

Electrophilic fluorination Organic synthesis Fluorinated intermediates Pharmaceutical manufacturing

On-Site Generation Safety and Supply Chain Advantages: F2 Generator versus High-Pressure NF3 Cylinder Logistics

F2 can be generated on-site via electrolysis of anhydrous HF dissolved in molten potassium salt electrolyte using commercial systems such as Linde Generation-F, which carries SEMI S2 and CE safety certifications [1]. A single cylinder of HF source material provides the equivalent F2 output of approximately 100 high-pressure F2 cylinders, eliminating the need for frequent cylinder deliveries and reducing on-site stored gas inventory by two orders of magnitude [2]. In contrast, NF3 is exclusively supplied via high-pressure cylinder or tube trailer delivery, requiring dedicated gas bunkers, frequent cylinder changeouts, and associated purge gas waste [3]. The on-site F2 generation model operates at very low system pressure (compared to high-pressure cylinders), substantially reducing the risk profile of fluorine gas handling [4]. For semiconductor fabs, this translates to reduced insurance premiums, elimination of cylinder rental fees, and insulation from NF3 supply disruptions or price volatility [5].

On-site gas generation Safety engineering Supply chain resilience Semiconductor fab operations

Fluorine Gas (F2, CAS 7782-41-4): Validated Application Scenarios for Procurement and Process Engineering


300mm Semiconductor Fab PECVD/CVD Chamber Cleaning — NF3 Replacement for Greenhouse Gas Reduction

Semiconductor fabs operating 300mm PECVD or LPCVD tools and seeking to reduce Scope 1 greenhouse gas emissions should prioritize F2-based cleaning gas mixtures over NF3. As validated in SK Hynix production lines, F2 cleaning reduces non-productive time by ~40% while achieving a 50% reduction in remote plasma source power consumption [1]. The GWP advantage (0 versus 17,200) eliminates NF3 emissions from the facility's carbon accounting and future-proofs operations against tightening PFC regulations [2]. Fabs currently using NF3 for chamber cleaning can implement Ar/N2/F2 mixtures as a drop-in replacement with existing RPS infrastructure, with demonstrated etch rate improvements of up to 2× and 96% lower gas volume consumption per clean [3].

MEMS Bulk Silicon Micromachining Requiring High Selectivity to Silicon Nitride

MEMS fabrication processes that involve isotropic silicon release etching in the presence of low-stress silicon nitride structural or masking layers should utilize F2-based etching rather than XeF2. Research demonstrates that F2 (25 vol% in N2) etches silicon isotropically at 0.2 μm/min at room temperature and atmospheric pressure while exhibiting zero measurable etch of silicon nitride due to protective layer formation [4]. In contrast, commercial XeF2 systems etch silicon nitride with a selectivity of approximately 1:200 relative to silicon, leading to unintended nitride erosion and dimensional variation in MEMS devices [5]. F2 also demonstrates superior compatibility with SiO2, Pt, Ni, Al, and Ta, enabling broader materials integration in MEMS designs [6].

Industrial-Scale Electrophilic Fluorination for Fluorochemical and Pharmaceutical Intermediate Synthesis

Chemical manufacturing operations requiring high-volume production of fluorinated intermediates should evaluate direct F2 fluorination using microreactor technology rather than synthetic electrophilic fluorinating reagents (Selectfluor, NFSI, DAST). F2 provides 100% fluorine content by weight, compared to 6-12% for synthetic alternatives, eliminating the embedded cost of reagent synthesis from HF/F2 [7]. Microreactor-based direct fluorination of aromatic substrates has demonstrated conversions up to 50% under controlled conditions, with improved mass transfer and heat management compared to conventional bubble column reactors [8]. While F2 handling requires specialized safety infrastructure, the elimination of multi-step reagent synthesis and the higher fluorine atom economy provide compelling economic justification at industrial production scales [9].

Fab Gas Supply Chain Optimization via On-Site F2 Generation

Semiconductor fabs seeking to reduce cylinder gas inventory, eliminate high-pressure cylinder transport risks, and insulate operations from specialty gas supply disruptions should evaluate on-site F2 generation systems. Commercial systems such as Linde Generation-F (SEMI S2 and CE certified) generate F2 on-demand from anhydrous HF, with one HF cylinder providing the equivalent F2 output of 100 high-pressure F2 cylinders [10]. This model eliminates the need for cylinder deliveries, reduces on-site stored gas inventory by >90%, and operates at low system pressure for enhanced safety [11]. Fabs currently managing large NF3 cylinder inventories for chamber cleaning can achieve operational simplification and reduced maintenance workload by transitioning to on-site generated F2 [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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